2-((3-甲基苄基)硫代)-7-苯基-3-(对甲基苯基)-3H-吡咯并[3,2-d]嘧啶-4(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were not explicitly mentioned in the available sources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound were not explicitly mentioned in the available sources .科学研究应用
生物活性化合物合成:已合成类似于2-((3-甲基苄基)硫代)-7-苯基-3-(对甲基苯基)-3H-吡咯并[3,2-d]嘧啶-4(5H)-酮的化合物,以期获得潜在的生物活性。例如,Ashalatha 等人 (2007) 合成了四氢[1]苯并噻吩并[2,3-d]嘧啶的衍生物,表现出抗炎、中枢神经系统抑制作用和抗菌活性 Ashalatha, Narayana, Vijaya Raj, & Suchetha Kumari, 2007.
理论和实验研究:Önal 等人 (2010) 对 1-氨基-5-苯甲酰基-4-苯基-1H-嘧啶-2-酮/-硫酮化合物进行了实验和理论研究,深入了解了它们的化学反应及其在各个领域的潜在应用 Önal, Yıldırım, Kandemirli, & Arslan, 2010.
非线性光学 (NLO) 性质:Hussain 等人 (2020) 探索了硫代嘧啶衍生物的非线性光学性质,突出了它们在医学和 NLO 领域的潜力 Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020.
在癌症研究中的抗增殖活性:Nagaraju 等人 (2020) 合成了噻唑/苯并噻唑稠合吡喃嘧啶衍生物,评估了它们对各种癌细胞系的抗增殖活性 Nagaraju, Reddy, Padmaja, & Ugale, 2020.
抗菌活性:Lahmidi 等人 (2019) 合成了一种新型嘧啶衍生物,对革兰氏阳性和革兰氏阴性菌株表现出抗菌活性 Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019.
新型嘧啶衍生物的合成:Önal 等人 (2008) 专注于合成新的二氢吡唑并[1,5-c]嘧啶-7(3H)-酮/-硫酮衍生物,表明它们在药物研究中的重要性 Önal, Ceran, & Şahin, 2008.
抗肿瘤活性:Grivsky 等人 (1980) 开发了对 Walker 256 肉瘤具有显著活性的嘧啶衍生物,强调了这些化合物的抗肿瘤潜力 Grivsky, Lee, Sigel, Duch, & Nichol, 1980.
药物研究:Aoyagi 等人 (2002) 对活化烯烃的氨基烯丙基化进行了研究,这有助于开发新的药物 Aoyagi, Nakamura, & Yamamoto, 2002.
二氢叶酸还原酶的抑制剂:Gangjee 等人 (2005) 合成了二氢叶酸还原酶的抑制剂化合物,展示了它们在抗肿瘤治疗中的潜力 Gangjee, Lin, Kisliuk, & McGuire, 2005.
抗菌和抗真菌活性:Maddila 等人 (2016) 开发了具有显著抗菌和抗真菌特性的新型苯并噻唑嘧啶衍生物 Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(4-methylphenyl)-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS/c1-18-11-13-22(14-12-18)30-26(31)25-24(23(16-28-25)21-9-4-3-5-10-21)29-27(30)32-17-20-8-6-7-19(2)15-20/h3-16,28H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGRGQYUIFYDDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。